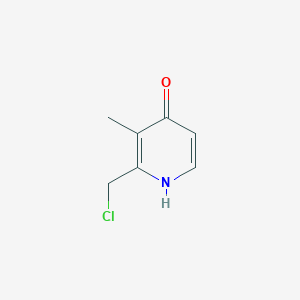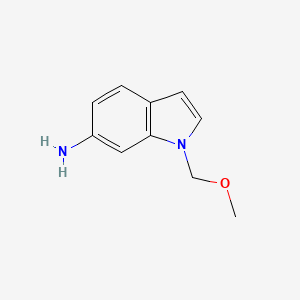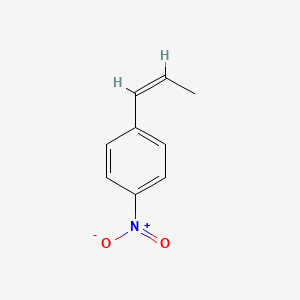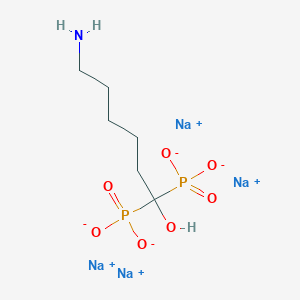
2-(Chloromethyl)-3-methylpyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-methylpyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position, a methyl group at the 3-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylpyridin-4-ol typically involves the chloromethylation of 3-methylpyridin-4-ol. One common method includes the reaction of 3-methylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methylpyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.
Oxidation Reactions: Products include 2-(chloromethyl)-3-methylpyridin-4-one.
Reduction Reactions: Products include 2-(chloromethyl)-3-methylpiperidin-4-ol.
Scientific Research Applications
2-(Chloromethyl)-3-methylpyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylpyridin-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylpyridin-3-ol: Similar structure but with different substitution pattern.
2-(Chloromethyl)-3-methylpyridin-5-ol: Similar structure but with hydroxyl group at the 5-position.
2-(Chloromethyl)-3-methylpyridin-4-one: Oxidized form of the compound.
Uniqueness
2-(Chloromethyl)-3-methylpyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(4-8)9-3-2-7(5)10/h2-3H,4H2,1H3,(H,9,10) |
InChI Key |
GTACYOBLYZKWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=CC1=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)




![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)



![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
